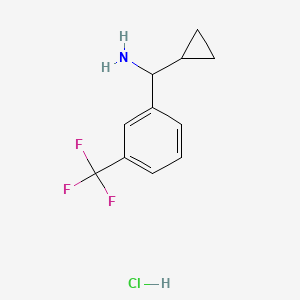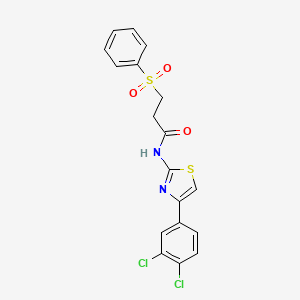
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DTT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to the class of compounds known as sulfonamides and has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the antimicrobial efficacy of these compounds, demonstrating their potential as candidates for treating bacterial and fungal infections (A. Viji et al., 2020). Another research focused on the synthesis and antiviral activity of related thiadiazole sulfonamides, uncovering their utility against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Antitumor Evaluation
The synthesis and in vitro evaluation of similar compounds for antitumor activity have been conducted, revealing promising broad-spectrum antitumor activity against various cancer cell lines (Sherif A F Rostom, 2006). These findings suggest the potential therapeutic applications of these compounds in cancer treatment.
Inhibition of Matrix Metalloproteinases (MMPs)
Research has also explored the novel heterocyclic inhibitors of matrix metalloproteinases, which play a significant role in tissue remodeling and degenerative diseases. The studied compounds showed potent inhibitory effects on MMPs, indicating their potential for treating conditions associated with MMP overactivity (J. Schröder et al., 2001).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical studies on similar compounds have provided insights into their potential mechanisms of action and interaction with biological targets. These studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of more effective therapeutic agents (B. J. Al-Hourani et al., 2015).
Alzheimer's Disease Research
Some derivatives have been synthesized to evaluate as new drug candidates for Alzheimer’s disease, highlighting the versatility of these compounds in targeting neurological disorders. The enzyme inhibition activity against acetylcholinesterase (AChE) suggests their potential in managing symptoms of Alzheimer’s disease (A. Rehman et al., 2018).
Anticonvulsant Agents
The synthesis and evaluation of azoles incorporating a sulfonamide moiety for anticonvulsant activity have been investigated, with several compounds showing protection against induced convulsions. This research underscores the therapeutic potential of these compounds in epilepsy treatment (A. A. Farag et al., 2012).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-14-7-6-12(10-15(14)20)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBRPXTQNAYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

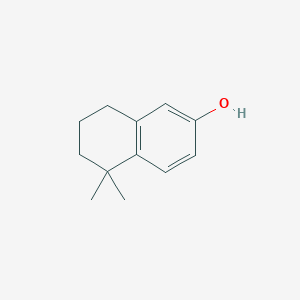
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)
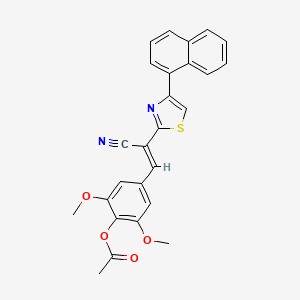
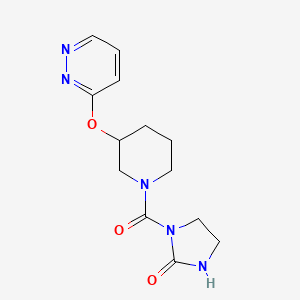
![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)
![methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2754935.png)
![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)
![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)
